molecular formula C18H11ClF4N2O3 B3439422 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B3439422
M. Wt: 414.7 g/mol
InChI Key: PMDJFNLIPNDQAZ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, and trifluoromethoxy groups attached to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as triethylamine and ethanol to form an intermediate compound. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide is unique due to its combination of chloro, fluoro, and trifluoromethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF4N2O3/c1-9-14(16(25-28-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)27-18(21,22)23/h2-8H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDJFNLIPNDQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

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